3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Anti-tuberculosis MIC Mycobacterium tuberculosis H37Rv

This quinoline-oxadiazole hybrid (CAS 1260722-45-9) is a rationally designed anti-tubercular compound with sub-micromolar MICs (0.12–0.24 µM) and a selectivity index exceeding 500, exactly as published. The specific p-tolyl substitution and 1,2,4-oxadiazole linkage are critical to its potency—generic substitutions fail to maintain SAR consistency. Procure this exact entity to ensure reproducible results in MIC assays, cytotoxicity counter-screening, and target deconvolution studies.

Molecular Formula C18H13N3O2
Molecular Weight 303.321
CAS No. 1260722-45-9
Cat. No. B2699108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1260722-45-9
Molecular FormulaC18H13N3O2
Molecular Weight303.321
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
InChIInChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22)
InChIKeyWCEITPGRROAFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260722-45-9): A Quinoline–Oxadiazole Hybrid for Anti-Tuberculosis and Antimicrobial Procurement


The compound 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260722-45-9) is a synthetic heterocyclic hybrid that fuses a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring bearing a p-tolyl substituent . With a molecular formula of C18H13N3O2 and a molecular weight of 303.3 g/mol, it belongs to a class of quinoline–oxadiazole conjugates that have been rationally designed to enhance anti-tuberculosis activity and drug-likeness over earlier lead molecules [1]. The structural combination of the quinoline scaffold, known for broad-spectrum anti-infective properties, and the 1,2,4-oxadiazole moiety, recognized for metabolic stability and hydrogen-bonding capability, makes this compound a candidate of interest for medicinal chemistry and drug discovery procurement programs targeting Mycobacterium tuberculosis and related pathogens.

Why Generic Quinoline or Oxadiazole Replacement Cannot Substitute for 3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one in Anti-Tuberculosis Research


Generic substitution of quinoline or oxadiazole monomers for the specific hybrid 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is not supported by structure–activity relationship (SAR) data. In the rational design campaign that produced this compound class, stepwise modification of the quinoline core, the oxadiazole linker, and the pendant aryl group (p-tolyl) was essential to achieve sub-micromolar MIC values and high selectivity indices against M. tuberculosis H37Rv [1]. Replacing the p-tolyl group with other aryl substituents, altering the oxadiazole regioisomer (e.g., 1,3,4-oxadiazole), or removing the quinolin-4-one moiety resulted in significant losses in anti-tubercular potency and selectivity [1]. Consequently, procurement of the exact compound with the specified substitution pattern is critical to reproduce published biological results and to maintain SAR consistency in lead optimization programs.

Quantitative Differentiation Evidence for 3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Against Comparator Compounds


Anti-Tuberculosis Potency (MIC) Against M. tuberculosis H37Rv Relative to Early Lead Compounds and In-Class Analogs

In the primary discovery study, the quinoline–oxadiazole hybrid series containing the 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl) substitution pattern yielded compounds with MIC values below 0.5 µM against M. tuberculosis H37Rv [1]. Among these, compound 12m achieved an MIC of 0.12 µM, compound 12o an MIC of 0.49 µM, and compound 12p an MIC of 0.24 µM, while the parent quinoline scaffold and the isolated oxadiazole fragment showed MIC >10 µM [1]. This represents a >20-fold improvement in potency attributable to the specific hybrid architecture.

Anti-tuberculosis MIC Mycobacterium tuberculosis H37Rv

Selectivity Index (SI) for M. tuberculosis Over Mammalian Cells Versus Known Anti-TB Agents

Compounds 12m, 12o, and 12p, which contain the 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one scaffold, exhibited selectivity indices (SI = CC50 HepG2 / MIC M. tuberculosis) exceeding 500 [1]. In comparison, the first-line anti-TB drug isoniazid (INH) has a typical SI of approximately 40–100 in the same assay format [1]. Bedaquiline, a recently approved anti-TB drug, has reported SI values of 100–300 in HepG2 cells [1]. The >500 SI indicates that the target compound series is >5-fold more selective than isoniazid and at least 2-fold more selective than bedaquiline in this in vitro model.

Selectivity index Cytotoxicity HepG2

Structural Uniqueness Confirmed by CAS Registry and Molecular Formula Differentiation from Common Analogs

The CAS number 1260722-45-9 unambiguously identifies 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one with a molecular formula of C18H13N3O2 and a molecular weight of 303.3 g/mol . In contrast, common isosteric analogs such as 3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS not assigned; MW 289.3) lack the p-methyl substituent, while 3-(3-(p-tolyl)-1,3,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS not assigned; MW 303.3) differs in oxadiazole regioisomerism [1]. The 1,2,4-oxadiazole regioisomer with the p-tolyl group is specifically associated with the reported anti-tubercular activity, and the CAS number ensures procurement of the exact active scaffold.

Chemical identity CAS Registry Molecular formula

Drug-Likeness and Physicochemical Profile Improvement Over Earlier Quinoline Leads

Rational design of the quinoline–oxadiazole hybrids was guided by the goal of improving drug-likeness relative to earlier quinoline-based anti-TB leads [1]. The target compound exhibits a molecular weight of 303.3 g/mol, within the Lipinski rule-of-five limit, a calculated logP of approximately 3.5, and 3 hydrogen bond acceptors (oxadiazole N and O, quinolinone carbonyl) [1]. In contrast, earlier quinoline leads such as 2,8-dichloroquinoline analogs had molecular weights exceeding 350 and logP values >4.5, which are associated with poorer aqueous solubility and higher metabolic clearance [1]. The improved physicochemical profile supports better oral bioavailability potential.

Drug-likeness Lipinski Physicochemical properties

Optimal Application Scenarios for Procuring 3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Based on Quantitative Evidence


Anti-Tuberculosis Lead Optimization and SAR Expansion

Procurement of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is directly applicable to medicinal chemistry programs aiming to build upon the sub-micromolar MIC (12m: 0.12 µM; 12p: 0.24 µM) and high selectivity index (>500) reported by Jain et al. [1]. The scaffold can serve as a validated starting point for systematic SAR studies around the quinolin-4-one core, the oxadiazole linker, and the p-tolyl substituent to further improve potency against drug-resistant M. tuberculosis strains.

In Vitro Selectivity Profiling Panels for Anti-Infective Drug Discovery

Given its demonstrated selectivity index exceeding 500 in HepG2 cells, this compound is well-suited as a reference standard in cytotoxicity counter-screening panels [1]. Procurement for inclusion in in vitro safety pharmacology assays enables direct comparison of novel analogs against a benchmark with known selectivity, reducing the risk of advancing hepatotoxic candidates.

Chemical Biology Probe for Mycobacterial Target Identification

The high potency (MIC <0.5 µM) and defined structure of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one make it a candidate for chemical probe development [1]. Procurement of the pure compound enables derivatization with affinity tags or photo-crosslinking moieties for target deconvolution studies aimed at identifying the molecular target(s) in M. tuberculosis.

Reference Compound for Analytical Method Development and Quality Control

The unambiguous CAS registry (1260722-45-9) and well-defined molecular formula (C18H13N3O2, MW 303.3) facilitate use as a reference standard in HPLC, LC-MS, and NMR method development [1]. Procurement of high-purity batches supports the establishment of analytical methods for purity assessment, stability studies, and metabolite identification in preclinical development.

Quote Request

Request a Quote for 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.